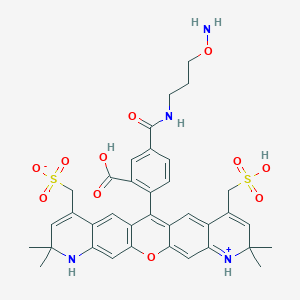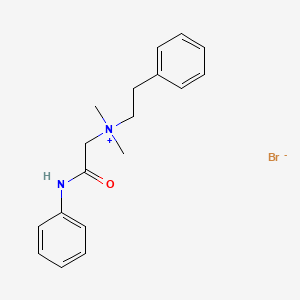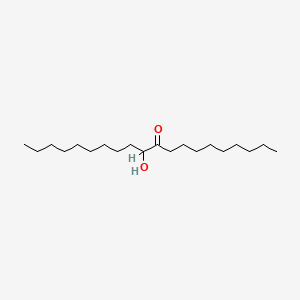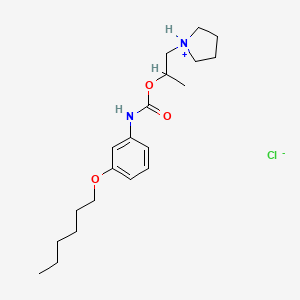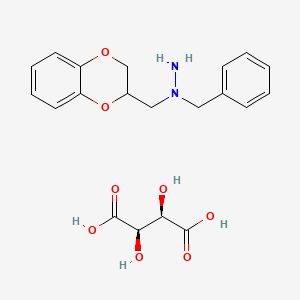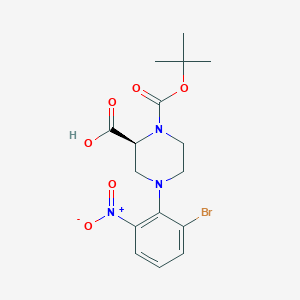
Benz(c)acridine-7-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz©acridine-7-carboxaldehyde is a chemical compound with the molecular formula C19H13NO. It is a derivative of acridine, a heterocyclic organic compound that contains nitrogen. Benz©acridine-7-carboxaldehyde is known for its aromatic structure and is used in various scientific research applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benz©acridine-7-carboxaldehyde typically involves the formation of the acridine ring system followed by the introduction of the carboxaldehyde group at the 7th position. One common method includes the use of electrophilic condensation reactions to form the acridine ring. Modern synthetic methods may involve Buchwald–Hartwig amination, hypervalent iodine chemistry, iodocyclization, and Rh(III)-catalyzed tandem reactions .
Industrial Production Methods
Industrial production of Benz©acridine-7-carboxaldehyde may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize recyclable polymeric acid-base catalysis and other efficient catalytic processes to optimize the production .
Analyse Chemischer Reaktionen
Types of Reactions
Benz©acridine-7-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Aromatic substitution reactions can occur at different positions on the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted acridine derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Benz©acridine-7-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules, such as DNA.
Medicine: Investigated for potential therapeutic applications, including anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its aromatic structure
Wirkmechanismus
The mechanism of action of Benz©acridine-7-carboxaldehyde involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA and can inhibit the activity of enzymes involved in DNA replication and transcription. The compound’s planar aromatic structure allows it to insert between the base pairs of the DNA double helix, leading to the unwinding of the helical structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benz(a)acridine
- Dibenz(a,c)acridine
- Dibenz(c,h)acridine
- Benzo©chrysene
Uniqueness
Benz©acridine-7-carboxaldehyde is unique due to the presence of the carboxaldehyde group at the 7th position, which imparts distinct chemical reactivity and biological activity compared to other acridine derivatives. This functional group allows for specific interactions with biological molecules and enables the compound to participate in a variety of chemical reactions .
Eigenschaften
CAS-Nummer |
3301-75-5 |
|---|---|
Molekularformel |
C18H11NO |
Molekulargewicht |
257.3 g/mol |
IUPAC-Name |
benzo[c]acridine-7-carbaldehyde |
InChI |
InChI=1S/C18H11NO/c20-11-16-14-7-3-4-8-17(14)19-18-13-6-2-1-5-12(13)9-10-15(16)18/h1-11H |
InChI-Schlüssel |
HKQQQSBJRUTJNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4N=C32)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propionate](/img/structure/B15341150.png)


